(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride
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Overview
Description
(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a phenyl group substituted at the 3,4-positions
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from (R)-3-phenylpropanoic acid. The phenyl group is then methylated at the 3 and 4 positions using appropriate reagents such as methyl iodide in the presence of a strong base.
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors and controlled environments to maintain consistent quality.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Lithium aluminium hydride, borane.
Substitution: Friedel-Crafts acylation, nitration.
Major Products Formed:
Amine oxide from oxidation.
Alcohol from reduction.
Substituted phenyl derivatives from electrophilic substitution.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a substrate in enzymatic studies and as a probe in biochemical assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The phenyl group can engage in π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
3-Amino-3-(2,4-dimethylphenyl)propanoic acid hydrochloride
3-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride
3-Amino-3-(4-methylphenyl)propanoic acid hydrochloride
Uniqueness: The presence of the 3,4-dimethyl substitution pattern on the phenyl ring distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIPAJHUXGHXJR-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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